N-(4-Sulfamoylphenethyl)acetamide, also known as N-(4-Sulfamoylphenethyl)acetamide, is an arylsulfonamide compound that has shown potential as a building block in the development of novel antifungal agents. [] It acts as a scaffold for further chemical modifications, leading to the creation of derivatives with varying antifungal properties. [] Research primarily focuses on its activity against Candida species, a type of fungus responsible for various infections. []
The synthesis of N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide typically involves several steps, often starting from simpler aromatic compounds. A common method includes the following:
The final product can be purified using standard techniques such as recrystallization or chromatography to achieve high purity levels suitable for research applications.
The molecular structure of N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide can be described as follows:
The structural formula can be represented using the SMILES notation: CC(=O)NCCC1=CC=C(C=C1)S(N)(=O)=O
, providing insights into its geometrical configuration and potential interactions with biological molecules .
N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide participates in various chemical reactions, primarily due to its functional groups:
The mechanism of action of N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide primarily revolves around its role as an inhibitor of carbonic anhydrase enzymes:
N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide exhibits several notable physical and chemical properties:
N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide has diverse applications in scientific research:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2